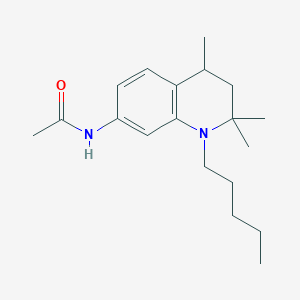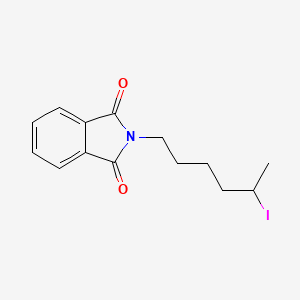![molecular formula C9H19O6P B14359159 Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate CAS No. 96182-47-7](/img/structure/B14359159.png)
Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate is an organophosphorus compound with the molecular formula C₉H₁₉O₆P. It is a versatile chemical used in various fields, including organic synthesis and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{(C₂H₅O)₂P(O)H} + \text{ClCO₂C₂H₅} \rightarrow \text{(C₂H₅O)₂P(O)CH₂CH₂OCO₂C₂H₅} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yields and purity, making the compound suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium ethoxide.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a new phosphonate ester .
Wissenschaftliche Forschungsanwendungen
Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl phosphite
- Ethyl chloroformate
- Triethyl phosphonoacetate
Uniqueness
Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
96182-47-7 |
|---|---|
Molekularformel |
C9H19O6P |
Molekulargewicht |
254.22 g/mol |
IUPAC-Name |
2-diethoxyphosphorylethyl ethyl carbonate |
InChI |
InChI=1S/C9H19O6P/c1-4-12-9(10)13-7-8-16(11,14-5-2)15-6-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
OSRWBULJHOOBOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OCCP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


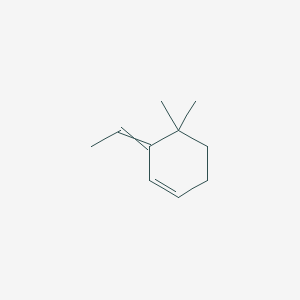
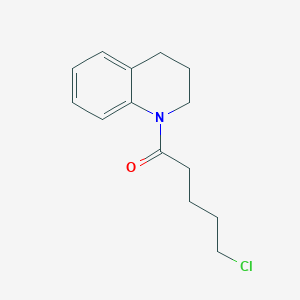
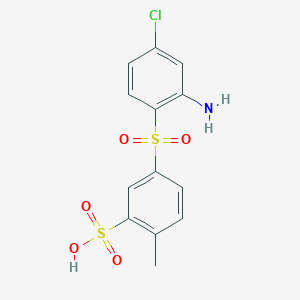
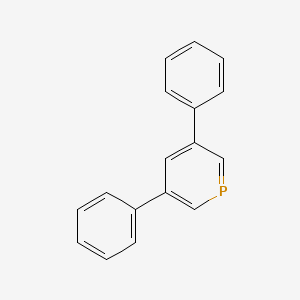
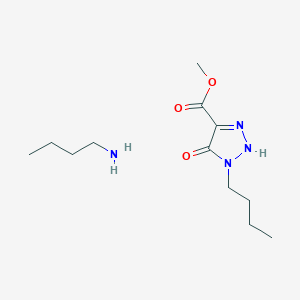


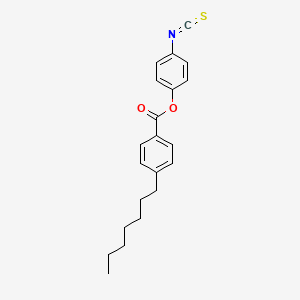
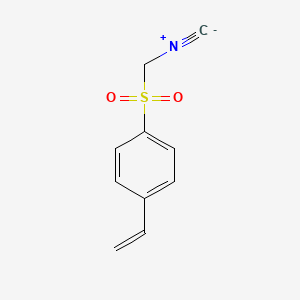
![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
![Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate](/img/structure/B14359152.png)
